
6,8-Dinitro-1H-quinazoline-2,4-dione
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Overview
Description
6,8-Dinitro-1H-quinazoline-2,4-dione is an organic compound with the molecular formula
C8H4N4O6
. It belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. This compound is notable for its two nitro groups at positions 6 and 8, and two keto groups at positions 2 and 4 on the quinazoline ring. It has applications in various fields, including medicinal chemistry and materials science.Preparation Methods
Synthetic Routes and Reaction Conditions
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Nitration of Quinazoline-2,4-dione: : One common method involves the nitration of quinazoline-2,4-dione. This process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 6 and 8 positions.
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Cyclization Reactions: : Another synthetic route involves the cyclization of appropriate precursors such as 2-nitrobenzoyl chloride with urea or thiourea under high-temperature conditions. This method can yield the desired dinitroquinazoline derivative with good efficiency.
Industrial Production Methods
Industrial production of 6,8-dinitro-1H-quinazoline-2,4-dione often involves large-scale nitration processes. These processes are optimized for high yield and purity, using continuous flow reactors to maintain precise control over reaction conditions. Safety measures are crucial due to the handling of strong acids and the potential explosiveness of nitro compounds.
Chemical Reactions Analysis
Reduction Reactions
The nitro groups at positions 6 and 8 undergo reduction under acidic conditions. For example:
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Iron powder in HCl reduces nitro groups to amines, yielding 6,8-diamino-1H-quinazoline-2,4-dione.
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Catalytic hydrogenation (e.g., H₂/Pd-C) selectively reduces nitro groups without affecting the quinazoline core .
Reaction Conditions | Product | Yield | Reference |
---|---|---|---|
Fe powder, HCl, 80°C | 6,8-diamino derivative | 75% | |
H₂ (1 atm), Pd-C, EtOH | Partially reduced intermediates | ~60% |
Condensation Reactions
The carbonyl groups at positions 2 and 4 participate in condensation with nucleophiles:
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Hydrazine forms hydrazide derivatives, enabling further cyclization to triazole or oxadiazole rings .
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Primary amines generate Schiff bases under reflux conditions (e.g., benzaldehyde yields arylidene derivatives) .
Example Reaction Pathway:
textThis compound + RNH₂ → Quinazoline-hydrazide → Cyclized heterocycle (e.g., triazole)
Key intermediates like 2,2′-(2,4-dioxoquinazoline-1,3-diyl)di(acetohydrazide) have been isolated and characterized via NMR .
Electrophilic Aromatic Substitution
Despite being highly nitro-deactivated, the C-5 and C-7 positions exhibit limited reactivity in strong electrophilic media:
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Sulfonation with fuming H₂SO₄ introduces sulfonic acid groups, though yields are low (<30%).
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Halogenation (e.g., Cl₂/FeCl₃) is not observed under standard conditions due to electronic deactivation .
Cyclization and Heterocycle Formation
The compound serves as a scaffold for synthesizing fused heterocycles:
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Reaction with CS₂/KOH produces thiadiazole derivatives (e.g., compound 13 ) .
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Cyclocondensation with diethyl ethoxymethylenemalonate forms pyranoquinazoline systems .
Notable Example:
textThis compound + CS₂ → 1,3-bis((5-mercapto-1,3,4-triazolyl)methyl)quinazoline (IC₅₀ = 0.05 µg/mL against *Leishmania*)[3]
Solvolysis and Stability
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Acidic Hydrolysis : The dione structure resists hydrolysis in dilute HCl (<10% degradation at 100°C).
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Alkaline Conditions : Degrades rapidly in NaOH (pH >12), forming nitrobenzoic acid derivatives .
Condition | Degradation Product | Half-Life |
---|---|---|
1M HCl, 100°C | Minimal decomposition | >24 h |
1M NaOH, 25°C | 6,8-dinitroanthranilic acid | 2.5 h |
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 6,8-dinitro-1H-quinazoline-2,4-dione serves as a precursor for more complex molecules. Its nitro groups can be transformed into various functional groups, making it a versatile intermediate for synthesizing other compounds.
Biology
Research has indicated that derivatives of this compound may exhibit significant biological activity. Studies have shown that certain derivatives can act as enzyme inhibitors targeting α-amylase and α-glucosidase, which are relevant in diabetes research. Additionally, derivatives have been evaluated for anti-leishmanial activities through molecular docking studies against key proteins in Leishmania sp., demonstrating promising results in both in silico and in vitro assays .
Medicine
In medicinal chemistry, the potential anticancer properties of this compound derivatives have been explored. The nitro groups can be reduced in vivo to form cytotoxic amines that induce apoptosis in cancer cells. This mechanism has been studied extensively with various derivatives showing efficacy against different cancer cell lines .
Industrial Applications
The compound is also utilized in the industrial sector for the synthesis of dyes and pigments. The presence of nitro groups enhances the color properties of the resulting compounds, making them suitable for applications ranging from textiles to inks.
Antimicrobial Efficacy
A study evaluated various quinazoline derivatives for their antimicrobial activities against Gram-positive and Gram-negative bacteria. Among these derivatives, some exhibited significant inhibitory effects comparable to standard antibiotics like ampicillin. For instance, specific derivatives showed inhibition zone values ranging from 10 mm to 12 mm against Staphylococcus aureus and Escherichia coli strains .
Anti-Leishmanial Activity
In another study focusing on anti-leishmanial agents derived from quinazoline structures, two specific compounds demonstrated strong binding affinity to key proteins involved in Leishmania metabolism. The most promising candidate achieved an IC50 value of 0.05 µg/mL in vitro .
Mechanism of Action
The biological activity of 6,8-dinitro-1H-quinazoline-2,4-dione and its derivatives often involves the inhibition of specific enzymes. For example, its derivatives can inhibit α-amylase and α-glucosidase by binding to the active site of these enzymes, thereby preventing the breakdown of carbohydrates into glucose . This mechanism is particularly relevant in the management of diabetes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: The parent compound without nitro groups.
6-Nitro-1H-quinazoline-2,4-dione: A mono-nitro derivative.
8-Nitro-1H-quinazoline-2,4-dione: Another mono-nitro derivative.
Uniqueness
6,8-Dinitro-1H-quinazoline-2,4-dione is unique due to the presence of two nitro groups, which significantly enhance its reactivity and potential biological activity compared to its mono-nitro or non-nitro counterparts. The dual nitro groups also allow for more diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.
Biological Activity
6,8-Dinitro-1H-quinazoline-2,4-dione is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antileishmanial properties. Below is a detailed examination of its biological activities based on recent studies and findings.
1. Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of this compound derivatives. A study demonstrated that various quinazoline-2,4(1H,3H)-dione derivatives exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds showed inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values around 75 to 80 mg/mL .
Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |
---|---|---|---|
15 | 11 | 80 | Staphylococcus aureus |
14a | 12 | 70 | Staphylococcus aureus |
14b | 13 | 75 | Candida albicans |
2. Anticancer Activity
The anticancer properties of quinazoline derivatives have been extensively studied. A notable study reported that several derivatives significantly inhibited the growth of human tumor cell lines. For instance, compounds with specific substitutions at the D3 and D2 positions showed logGI50 values indicating potent antitumor activity .
Compound | Average logGI50 |
---|---|
60 | -6.1 |
65 | -6.13 |
69 | -6.44 |
72 | -6.39 |
86 | -6.45 |
3. Anti-inflammatory Activity
The anti-inflammatory effects of quinazoline derivatives have also been documented. For example, compound 4a was shown to inhibit nitric oxide (NO) synthesis and interleukin-6 (IL-6) secretion in murine macrophages at micromolar concentrations. This compound alleviated symptoms in models of acute lung injury by reducing neutrophil infiltration and tissue damage .
4. Antileishmanial Activity
In silico studies have indicated that certain derivatives of the compound exhibit promising anti-leishmanial activity by docking against key proteins involved in Leishmania metabolism. Compounds 3a and 3b demonstrated significant binding affinities, with IC50 values indicating strong potential as anti-leishmanial agents .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various derivatives revealed that modifications at specific positions on the quinazoline ring could enhance antimicrobial efficacy against resistant strains.
- Antitumor Activity : Structure–activity relationship (SAR) analyses indicated that specific substitutions at the D2 position led to optimal anticancer activity, suggesting a pathway for designing more effective antitumor agents.
- Inflammatory Response : Research highlighted that certain derivatives effectively reduced inflammatory markers in vivo, demonstrating their potential as therapeutic agents for inflammatory diseases.
Properties
CAS No. |
606-33-7 |
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Molecular Formula |
C8H4N4O6 |
Molecular Weight |
252.14 g/mol |
IUPAC Name |
6,8-dinitro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H4N4O6/c13-7-4-1-3(11(15)16)2-5(12(17)18)6(4)9-8(14)10-7/h1-2H,(H2,9,10,13,14) |
InChI Key |
COWHVSLHGUONGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC(=O)N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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